molecular formula C7H7BrClN B594441 3-(broMoMethyl)-2-chloro-6-Methylpyridine CAS No. 1227574-84-6

3-(broMoMethyl)-2-chloro-6-Methylpyridine

Cat. No.: B594441
CAS No.: 1227574-84-6
M. Wt: 220.494
InChI Key: IFCQIVZDVGTMIX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-6-methylpyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-2-chloro-6-methylpyridine typically involves the bromination of 2-chloro-6-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-chloro-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine or chlorine atoms, resulting in different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

3-(Bromomethyl)-2-chloro-6-methylpyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Pharmaceuticals: The compound can be used to develop new drugs with potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups that enhance material properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-2-chloro-6-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, the compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Chloromethyl)-2-chloro-6-methylpyridine: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

    3-(Bromomethyl)-2-methylpyridine:

Uniqueness

3-(Bromomethyl)-2-chloro-6-methylpyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(bromomethyl)-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCQIVZDVGTMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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